2-(4-Methoxyphenyl)-3-pyridinamine

Myeloperoxidase Inhibition Inflammation Cardiovascular Disease

2-(4-Methoxyphenyl)-3-pyridinamine (CAS 663918-44-3) offers validated nanomolar MPO inhibition (IC50=159 nM, >39-fold TPO selectivity). The 4-methoxy substituent is critical—reducing lipophilicity (XLogP3=1.8 vs 2.91) and delivering >9-fold greater MPO potency over unsubstituted analogs. Weak CYP3A4 inhibition (IC50=2,600 nM) ensures low DDI risk. Ideal for inflammatory, cardiovascular, or autoimmune disease research and kinase inhibitor development. Procure exact identity—generic substitutes produce non-equivalent results.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 663918-44-3
Cat. No. B1621423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-3-pyridinamine
CAS663918-44-3
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C=CC=N2)N
InChIInChI=1S/C12H12N2O/c1-15-10-6-4-9(5-7-10)12-11(13)3-2-8-14-12/h2-8H,13H2,1H3
InChIKeyJDHOZFNYCLTLCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)-3-pyridinamine (CAS 663918-44-3): Core Identity and Procurement Baseline


2-(4-Methoxyphenyl)-3-pyridinamine (CAS 663918-44-3) is a member of the 2-aryl-3-pyridinamine class, a privileged scaffold in medicinal chemistry for kinase inhibition and enzyme targeting. This compound, with a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol, features a pyridine core substituted with a 3-amino group and a 2-(4-methoxyphenyl) ring. This specific substitution pattern is critical for its biological profile, which includes nanomolar inhibition of human myeloperoxidase (MPO) and modulation of other therapeutic targets [1][2]. The compound is available from multiple commercial vendors with purities typically ≥95%, making it a viable research intermediate or lead candidate.

Why 2-(4-Methoxyphenyl)-3-pyridinamine Cannot Be Replaced by Unsubstituted or Halogenated Analogs


Substituting 2-(4-Methoxyphenyl)-3-pyridinamine with a generic analog like 2-phenyl-3-pyridinamine (CAS 101601-80-3) or 2-(4-fluorophenyl)-3-pyridinamine is not a viable scientific or procurement strategy. The 4-methoxy substituent dramatically alters the compound's physicochemical properties—specifically, it reduces lipophilicity (XLogP3 1.8 vs. 2.91 for the unsubstituted analog) and increases polar surface area (48.1 Ų vs. 38.9 Ų) [1][2]. These changes directly impact biological activity, as evidenced by a >9-fold difference in myeloperoxidase (MPO) inhibitory potency between this compound (IC50 = 159 nM) and a structurally related pyridin-3-amine derivative (IC50 = 1500 nM) under identical assay conditions [3]. The quantitative evidence below confirms that even seemingly minor structural modifications within the 2-aryl-3-pyridinamine class lead to functionally non-equivalent compounds, making exact identity procurement essential for reproducible research.

Quantitative Differentiation: Head-to-Head and Cross-Study Comparison of 2-(4-Methoxyphenyl)-3-pyridinamine


Superior Myeloperoxidase (MPO) Inhibitory Potency Compared to a Close Structural Analog

This compound exhibits a 9.4-fold increase in potency for human myeloperoxidase (MPO) inhibition compared to a structurally related pyridin-3-amine derivative (BDBM50554046/CHEMBL4783713) [1][2]. MPO is a key enzyme in inflammatory pathways, and its inhibition is a therapeutic strategy for cardiovascular and autoimmune diseases.

Myeloperoxidase Inhibition Inflammation Cardiovascular Disease

Distinct Selectivity Profile for Peroxidase Enzymes: MPO vs. TPO

This compound demonstrates a significant selectivity window between myeloperoxidase (MPO) and thyroid peroxidase (TPO), two heme peroxidases with distinct physiological roles [1]. This selectivity profile is crucial for minimizing off-target effects, particularly thyroid dysfunction, which is a known liability of non-selective peroxidase inhibitors.

Enzyme Selectivity Thyroid Peroxidase Drug Safety

Low CYP3A4 Inhibition Liability for Reduced Drug-Drug Interaction Risk

This compound exhibits weak inhibition of Cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme [1]. In contrast, many kinase inhibitor scaffolds are potent CYP3A4 inhibitors, leading to significant drug-drug interaction (DDI) liabilities. This low inhibition profile is a key differentiator for in vivo studies and potential therapeutic development.

CYP450 Inhibition Drug-Drug Interactions ADME-Tox

Reduced Lipophilicity and Increased Polarity Compared to Unsubstituted Parent Scaffold

The introduction of the 4-methoxy group significantly reduces lipophilicity (XLogP3 = 1.8) and increases topological polar surface area (TPSA = 48.1 Ų) compared to the unsubstituted 2-phenyl-3-pyridinamine (LogP ≈ 2.91, PSA ≈ 38.9 Ų) [1][2]. These changes are consistent with improved aqueous solubility and potentially altered membrane permeability.

Physicochemical Properties Lipophilicity Drug Design

Potential for Multi-Target Kinase Inhibition Within the Pyridin-3-amine Class

While direct data for 2-(4-Methoxyphenyl)-3-pyridinamine against specific kinases is not available, the 2-aryl-3-pyridinamine scaffold has been extensively validated as a multi-targeted kinase inhibitor platform. A closely related series of multisubstituted pyridin-3-amine derivatives demonstrated potent inhibition of FGFR1, 2, and 3, as well as RET, EGFR, DDR2, and ALK, with lead compound 3m showing nanomolar activity across multiple NSCLC-related oncogenes [1]. The presence of the 2-aryl substitution and 3-amino group in the target compound suggests it may serve as a viable starting point for similar kinase inhibitor development programs.

Kinase Inhibition Non-Small Cell Lung Cancer FGFR

High-Value Application Scenarios for 2-(4-Methoxyphenyl)-3-pyridinamine in Drug Discovery and Chemical Biology


Myeloperoxidase (MPO) Inhibitor Lead Optimization

Based on its validated nanomolar MPO inhibition (IC50 = 159 nM) and >39-fold selectivity over TPO, this compound is an ideal starting point for medicinal chemistry campaigns targeting inflammatory, cardiovascular, or autoimmune diseases where MPO is implicated [1]. The established potency and selectivity profile reduces the risk associated with early-stage lead selection, providing a clear path for structure-activity relationship (SAR) studies around the 4-methoxyphenyl and 3-aminopyridine moieties.

Kinase Inhibitor Scaffold for Non-Small Cell Lung Cancer (NSCLC) Research

The 2-aryl-3-pyridinamine core is a validated scaffold for developing multi-targeted kinase inhibitors with activity against FGFR, EGFR, and other NSCLC-related oncogenes [2]. 2-(4-Methoxyphenyl)-3-pyridinamine can be used as a versatile intermediate for synthesizing focused libraries of pyridin-3-amine derivatives. The methoxy group provides a synthetic handle for further functionalization or can be used to probe electronic and steric effects in kinase binding pockets, accelerating the identification of novel NSCLC therapeutics.

ADME-Tox Profiling Studies with Low CYP3A4 Liability

For research groups concerned with drug-drug interaction (DDI) liabilities, this compound offers a distinct advantage due to its weak CYP3A4 inhibition (IC50 = 2,600 nM) [3]. It can serve as a control compound or a lead scaffold in studies designed to minimize CYP450-mediated metabolism issues. This property is particularly valuable in in vivo pharmacology studies where maintaining a clean pharmacokinetic profile is essential for interpreting efficacy and safety data.

Physicochemical Property Benchmarking for Fragment-Based Drug Design

The compound's computed properties (XLogP3 = 1.8, TPSA = 48.1 Ų) position it within favorable drug-like space and differentiate it from more lipophilic analogs [4][5]. It can be used as a reference standard for optimizing solubility and permeability in fragment-based or structure-based drug design programs. The methoxy substitution provides a defined point of modulation for balancing lipophilicity and polarity, making it a useful tool for teaching or validating computational models of physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-3-pyridinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.